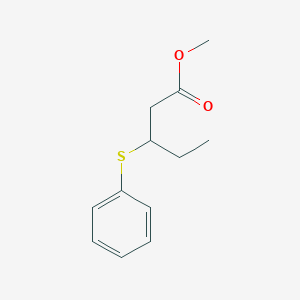![molecular formula C13H14N2O4 B14353087 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-19-6](/img/structure/B14353087.png)
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is a complex organic compound characterized by its unique structural features It contains an acetyloxy group, a methoxy group, and a diazoniobut-1-en-2-olate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a phenolic compound followed by methoxylation and diazotization. The reaction conditions often require the use of acetic anhydride, methanol, and sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The diazonium group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: A compound with similar acetyloxy and phenyl groups but different structural features.
4-Acetoxy-3-methoxycinnamic acid: Shares the acetyloxy and methoxy groups but differs in the overall structure.
Uniqueness
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is unique due to its combination of functional groups and the presence of the diazonium moiety.
特性
CAS番号 |
90266-19-6 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
[5-(4-diazo-3-oxobutyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)19-13-7-10(4-6-12(13)18-2)3-5-11(17)8-15-14/h4,6-8H,3,5H2,1-2H3 |
InChIキー |
PDCMCAIVGAHJOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)CCC(=O)C=[N+]=[N-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


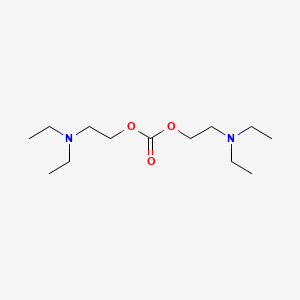
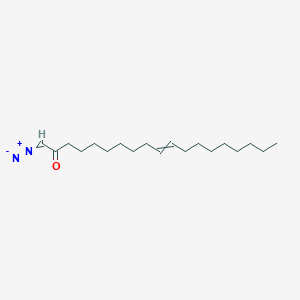
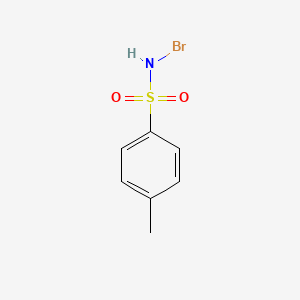
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
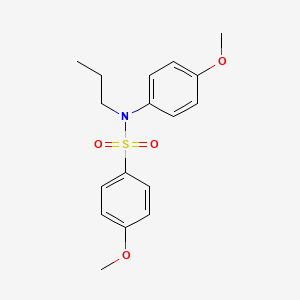
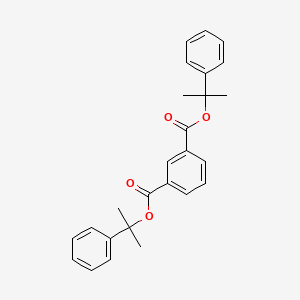

![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
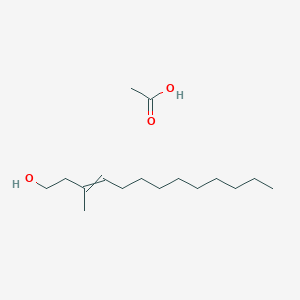
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

